molecular formula C9H18ClNO B2751631 (1-Methyl-6-oxabicyclo[3.2.1]octan-5-yl)methanamine;hydrochloride CAS No. 2248400-42-0

(1-Methyl-6-oxabicyclo[3.2.1]octan-5-yl)methanamine;hydrochloride

Cat. No.: B2751631
CAS No.: 2248400-42-0
M. Wt: 191.7
InChI Key: QWNZJSJQDFZSIF-UHFFFAOYSA-N
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Description

“(1-Methyl-6-oxabicyclo[3.2.1]octan-5-yl)methanamine;hydrochloride” is a chemical compound with the CAS Number: 2248400-42-0 . It has a molecular weight of 191.7 . The IUPAC name for this compound is ( (1S,5R)-1-methyl-6-oxabicyclo [3.2.1]octan-5-yl)methanamine hydrochloride . The InChI Code for this compound is 1S/C9H17NO.ClH/c1-8-3-2-4-9 (5-8,6-10)11-7-8;/h2-7,10H2,1H3;1H .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C9H17NO.ClH/c1-8-3-2-4-9 (5-8,6-10)11-7-8;/h2-7,10H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stored at room temperature .

Scientific Research Applications

  • Synthesis and Structural Studies : Research has explored novel synthesis methods for related oxabicyclic compounds and their structural characterization. For example, Zinser, Henkel, and Föhlisch (2004) investigated the synthesis of 2‐Alkoxy‐3‐hydroxytropones and 2,7‐Dihydroxytropones from Dialkoxy‐8‐oxabicyclo[3.2.1]oct‐6‐en‐3‐ones, providing insights into the chemical transformations and structural features of these compounds (Zinser, Henkel, & Föhlisch, 2004).

  • Chemical Transformations and Reactions : Studies have also focused on the chemical transformations and reactions of related oxabicyclic compounds. For instance, Kitchin and Stoodley (1973) explored the reduction of methyl (6S)-7-hydroxy-5,5,9,9-tetramethyl-8-oxa-4-thia-1-azabicyclo[4,3,0]non-2-ene-3-carboxylate and its 4-oxide, shedding light on the reactivity and transformation pathways of these compounds (Kitchin & Stoodley, 1973).

  • Crystal Structure Analysis : Research into the crystal structure of related compounds, such as the study by Wu et al. (2009) on N-(2-Pyridylmethyleneamino)dehydroabietylamine, provides valuable information on the molecular configuration and intermolecular interactions of these substances (Wu et al., 2009).

  • Ring Enlargement Techniques : Fattori, Henry, and Vogel (1993) investigated the Demjanov and Tiffeneau-Demjanov one-carbon ring enlargements of 2-aminomethyl-7-oxabicyclo[2.2.1]heptane derivatives, providing insights into synthetic methodologies for creating larger ring systems from oxabicyclic precursors (Fattori, Henry, & Vogel, 1993).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements associated with this compound are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

(1-methyl-6-oxabicyclo[3.2.1]octan-5-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c1-8-3-2-4-9(5-8,6-10)11-7-8;/h2-7,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNZJSJQDFZSIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1)(OC2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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